2-(Hexylthio)thiophene
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Overview
Description
2-(Hexylthio)thiophene is an organic compound with the molecular formula C10H16S. It is a derivative of thiophene, where a hexylthio group is attached to the second position of the thiophene ring. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylthio)thiophene typically involves the reaction of thiophene with hexylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where thiophene is treated with hexylthiol under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Hexylthio)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiophene.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-(Hexylthio)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(Hexylthio)thiophene involves its interaction with molecular targets through its sulfur atom. The sulfur atom can engage in noncovalent interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s electronic properties. These interactions are crucial for its function in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: A derivative with a methyl group instead of a hexylthio group.
3-Hexylthiophene: Another derivative with the hexyl group attached to the third position.
Uniqueness
2-(Hexylthio)thiophene is unique due to the presence of the hexylthio group, which enhances its solubility and electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the field of organic electronics .
Properties
IUPAC Name |
2-hexylsulfanylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S2/c1-2-3-4-5-8-11-10-7-6-9-12-10/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTDBXKCLAEDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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